1-Bromo-4-(1,2-dibromoethyl)benzene
Overview
Description
1-Bromo-4-(1,2-dibromoethyl)benzene is an organic compound with the molecular formula C8H7Br3 It is a brominated derivative of benzene, characterized by the presence of three bromine atoms attached to the benzene ring and an ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-4-(1,2-dibromoethyl)benzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination of 4-ethylbenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction proceeds via the formation of a benzenonium intermediate, followed by the addition of bromine atoms to the ethyl group .
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-(1,2-dibromoethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as hydroxide ions or amines, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form 4-ethylbenzene by using reducing agents like zinc in acetic acid.
Oxidation Reactions: Oxidation can lead to the formation of 4-bromoacetophenone when treated with oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Reduction: Zinc (Zn) in acetic acid.
Oxidation: Potassium permanganate (KMnO4) in acidic medium.
Major Products Formed:
Substitution: 4-(1,2-dihydroxyethyl)benzene.
Reduction: 4-ethylbenzene.
Oxidation: 4-bromoacetophenone.
Scientific Research Applications
1-Bromo-4-(1,2-dibromoethyl)benzene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce bromine atoms into aromatic compounds.
Biology: Investigated for its potential use in the synthesis of biologically active molecules.
Medicine: Explored for its role in the development of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-Bromo-4-(1,2-dibromoethyl)benzene exerts its effects involves electrophilic aromatic substitution. The bromine atoms act as electrophiles, reacting with nucleophiles to form substituted products. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .
Comparison with Similar Compounds
1,2-Dibromoethylbenzene: Similar in structure but lacks the additional bromine atom on the benzene ring.
4-Bromoethylbenzene: Contains only one bromine atom on the ethyl group.
1,4-Dibromoethylbenzene: Has two bromine atoms on the benzene ring but differs in the position of the ethyl group
Uniqueness: 1-Bromo-4-(1,2-dibromoethyl)benzene is unique due to the presence of three bromine atoms, which imparts distinct reactivity and chemical properties. This makes it a valuable compound for specific synthetic applications and research purposes .
Properties
IUPAC Name |
1-bromo-4-(1,2-dibromoethyl)benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Br3/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4,8H,5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRUIEVHCKHZAHT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CBr)Br)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Br3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40399682 | |
Record name | Benzene, 1-bromo-4-(1,2-dibromoethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40399682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.85 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33458-10-5 | |
Record name | Benzene, 1-bromo-4-(1,2-dibromoethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40399682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-BROMO-4-(1,2-DIBROMOETHYL)BENZENE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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